N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-6-4-10-22(14-18)28-25(31)24(30)27-16-23(20-9-5-12-26-15-20)29-13-11-19-7-2-3-8-21(19)17-29/h2-10,12,14-15,23H,11,13,16-17H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNQYPNMHCMEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises three structural domains:
- A 1,2,3,4-tetrahydroisoquinoline (THIQ) subunit.
- A pyridin-3-yl group attached to an ethyl backbone.
- Ethanediamide linkages to 3-methylphenyl and THIQ-ethyl-pyridine groups.
Retrosynthetically, the molecule can be dissected into the THIQ precursor, a pyridine-containing ethylamine intermediate, and the ethanediamide-forming reagents. Critical challenges include stereochemical control (if applicable), regioselective functionalization of THIQ, and efficient amide bond formation.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
Alkylation of α-Amino Nitriles
The THIQ nucleus is frequently synthesized via alkylation of α-amino nitriles. In a representative procedure, lithiation of α-amino nitrile intermediates using lithium diisopropylamide (LDA) at −80°C generates stabilized carbanions, which undergo alkylation with halides to install substituents. For example, lithiation of (−)-8b (a chiral hexafluorophosphate salt) followed by reaction with alkyl halides yields quaternary α-amino nitriles, which are reductively decyanated to afford THIQ derivatives in up to 97% enantiomeric excess (er).
Table 1: Key Reaction Conditions for THIQ Core Synthesis
| Step | Reagents/Conditions | Yield (%) | er |
|---|---|---|---|
| Lithiation | LDA, THF, −80°C | 85–90 | – |
| Alkylation | R-X, −80°C to 25°C | 70–80 | – |
| Reductive Decyanation | NaBH₄, EtOH, 25°C | 65–75 | 97:3 |
Functionalization with Pyridin-3-yl and Ethyl Backbone
Nucleophilic Substitution at the Ethyl Backbone
The ethyl spacer linking THIQ and pyridine can be installed via nucleophilic substitution. For instance, reaction of a THIQ-derived amine with 2-bromo-1-(pyridin-3-yl)ethane under basic conditions (e.g., K₂CO₃ in DMF) affords the ethyl-linked intermediate. Similar strategies are employed in the synthesis of S-coupled quinoxaline derivatives, where alkylation of thiols with bromoethylpyridines proceeds in >80% yield.
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridinyl boronic acids and halogenated ethyl-THIQ intermediates offers a complementary route. However, this approach is contingent on the availability of suitably functionalized building blocks.
Formation of Ethanediamide Linkages
Carbodiimide-Mediated Amidation
The ethanediamide moiety is constructed via sequential amidation of ethanedioyl chloride with 3-methylaniline and the THIQ-ethyl-pyridine amine. Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Table 2: Amidation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity |
|---|---|---|---|
| Coupling Agent | DCC | 75–85 | >95% |
| Temperature | 0–5°C | – | – |
| Solvent | Anhydrous DCM | – | – |
| Base | Triethylamine (TEA) | – | – |
Stepwise Ester-to-Amide Conversion
An alternative method involves synthesizing ethyl ethanedioate, followed by aminolysis with 3-methylaniline and the THIQ-ethyl-pyridine amine. This two-step process avoids handling reactive acyl chlorides but may require higher temperatures (reflux in toluene) and extended reaction times.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For example, S-coupled propanamides are recrystallized from petroleum ether–ethyl acetate (1:3) to achieve >99% purity.
Spectroscopic Analysis
- NMR Spectroscopy : Diagnostic signals include the amide NH protons at δ 9.00–9.50 ppm and aromatic protons of THIQ (δ 7.20–7.90 ppm).
- Mass Spectrometry : MALDI-TOF analysis confirms molecular ion peaks, e.g., [M + Na]⁺ at m/z 347.
- Elemental Analysis : Carbon and nitrogen percentages are validated against theoretical values (e.g., C: 62.94%, N: 17.27%).
Industrial-Scale Production Considerations
Large-Scale Reactor Design
Exothermic reactions (e.g., amidation) necessitate jacketed reactors with temperature control to prevent runaway reactions. Batch processes using 500–1000 L reactors are typical for intermediates like THIQ derivatives.
Green Chemistry Metrics
Solvent recovery systems (e.g., distillation for DCM) and catalytic recycling (e.g., immobilized lipases for enantioselective steps) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the tetrahydroisoquinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bonds, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can serve as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with desirable properties.
Biology
The compound has potential applications as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme kinetics and receptor-ligand interactions. For instance, it could be utilized to probe the activity of certain enzymes or receptors involved in disease mechanisms.
Medicine
Research into the pharmacological properties of this compound is ongoing. Preliminary studies suggest it may exhibit therapeutic potential in treating neurological disorders due to its structural similarity to known neuroactive compounds. Investigations into its effects on neurotransmitter systems could provide insights into its efficacy as a treatment option.
Industry
In industrial applications, this compound could be explored for its utility in developing new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are advantageous in material science or catalysis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of derivatives based on the core structure of this compound. For instance:
-
Synthesis and Characterization : Research has demonstrated successful synthetic routes leading to derivatives that exhibit enhanced biological activity compared to the parent compound.
- Techniques used include nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) for structural elucidation.
-
Biological Assays : In vitro assays have shown promising results regarding the interaction of this compound with specific receptors involved in neurological pathways.
- These findings suggest potential pathways for therapeutic development targeting conditions like depression or anxiety.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Signaling Pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (cyclic imide) vs. ethanediamide (linear oxamide).
- Functional Groups : Chlorine substituent (Ev1) vs. methylphenyl and heterocycles (target).
- Applications: 3-Chloro-N-phenyl-phthalimide is used in synthesizing polyimide monomers , while the target compound’s applications remain uncharacterized.
- Complexity : The target compound exhibits greater structural complexity due to its branched ethyl group and dual heterocycles.
4-Methyl-N-(3-methylphenyl)pyridin-2-amine ()
- Shared Features : Both compounds contain a pyridine ring and 3-methylphenyl group.
- Differences: Substituent Position: Pyridin-3-yl (target) vs. pyridin-2-yl (Ev5). Additional Groups: The target incorporates a tetrahydroisoquinoline and ethanediamide, absent in Ev4. Molecular Weight: Target (417.5 g/mol) vs. Ev5 (213.28 g/mol), reflecting increased complexity.
Comparative Data Table
Research Findings and Implications
- Physicochemical Properties: The target’s ethanediamide linker may enhance hydrogen-bonding capacity compared to Ev1’s phthalimide.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.46 g/mol. The structure features a tetrahydroisoquinoline moiety linked to a pyridine and a 3-methylphenyl group, which is significant for its biological interactions.
The biological activity of N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is primarily attributed to its interactions with various neurotransmitter systems and receptors.
- Dopaminergic Activity : The compound exhibits dopaminergic properties which may influence mood and cognitive functions. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's disease.
- Serotonergic Modulation : It also interacts with serotonin receptors, potentially offering antidepressant effects. This is particularly relevant in the context of mood disorders.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anti-inflammatory Properties : It may reduce inflammation in various models of disease, contributing to its therapeutic potential in chronic inflammatory conditions.
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in vitro. Results indicated significant protection against glutamate-induced toxicity in neuronal cell lines, with an IC50 value showing potency comparable to known neuroprotective agents .
- Evaluation of Antidepressant Activity : In an animal model of depression, the compound was administered and showed a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests .
- Antioxidant Activity Assessment : A recent study assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step amide coupling reactions. Key steps include:
- Activation of carboxylic acid precursors using reagents like HATU or EDCI in anhydrous dichloromethane or DMF .
- Maintaining temperatures between 0–25°C to minimize side reactions.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization in ethanol .
- Critical Parameters : Solvent polarity, reaction time (monitored via TLC), and stoichiometric ratios of amine/carboxylic acid precursors significantly impact yields (typically 50–70%) .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm amide bond formation and aromatic substitution patterns .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] peak for CHNO) .
- X-ray crystallography (if crystalline): Resolve 3D conformation, particularly the orientation of the pyridinyl and tetrahydroisoquinolinyl groups .
Advanced Research Questions
Q. How can contradictory activity data in kinase inhibition assays be resolved for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Test under standardized pH (7.4) and ionic strength (e.g., 150 mM NaCl) to minimize false positives .
- Target selectivity : Perform counter-screens against structurally related kinases (e.g., Src vs. Abl kinases) using competitive ATP-binding assays .
- Structural analogs : Compare activity with derivatives lacking the 3-methylphenyl group to isolate pharmacophore contributions .
Q. What strategies optimize solubility without compromising target binding affinity?
- Methodological Answer :
- Salt formation : Introduce hydrochloride or mesylate salts via protonation of the pyridinyl nitrogen .
- PEGylation : Attach polyethylene glycol (PEG) chains to the ethanediamide backbone, balancing lipophilicity and aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility while avoiding cytotoxicity .
Q. How do computational models predict interactions with biological targets like protein kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with kinase hinge regions (e.g., NH of tetrahydroisoquinoline with Glu286 in ABL1) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energies (MM-PBSA) .
- Pharmacophore mapping : Identify critical features (e.g., pyridinyl as a hydrogen bond acceptor) using MOE or Phase .
Data Contradiction Analysis
Q. How to reconcile conflicting SAR data for substituents on the 3-methylphenyl group?
- Methodological Answer :
- Systematic variation : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups at the 3-position .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
- Crystallographic validation : Resolve ligand-target co-crystal structures to identify steric clashes or favorable π-π interactions .
Experimental Design for Derivative Synthesis
Q. What substituent modifications on the tetrahydroisoquinolinyl group enhance metabolic stability?
- Methodological Answer :
- Cytochrome P450 avoidance : Introduce fluorine atoms at the 6-position to block oxidative metabolism .
- Steric shielding : Add methyl groups to the tetrahydroisoquinolinyl nitrogen to reduce N-dealkylation .
- In vitro stability assays : Incubate derivatives with human liver microsomes (HLMs) and monitor degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
